molecular formula C11H12F3NO B2720557 3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol CAS No. 672952-06-6

3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B2720557
CAS No.: 672952-06-6
M. Wt: 231.218
InChI Key: VIHKSSVAVUUYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol is a compound that features an indole ring system, which is a significant heterocyclic structure found in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol typically involves the reduction of corresponding indole derivatives. One common method is the reduction of polyfunctional 2-oxindoles using various boron hydrides . Another approach involves the chemoselective reduction of nitrile groups in the presence of amides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring the purity of the final product, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

IUPAC Name

3-(2,3-dihydroindol-1-yl)-1,1,1-trifluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)10(16)7-15-6-5-8-3-1-2-4-9(8)15/h1-4,10,16H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHKSSVAVUUYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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